N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-17(13,14)12(7-10-4-5-15-9-10)8-11-3-2-6-16-11/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWQVYDEBDATRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=COC=C1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide typically involves the following steps:
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Formation of the Sulfonamide Group: : This can be achieved by reacting methanesulfonyl chloride with an amine precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
CH3SO2Cl+RNH2→CH3SO2NHR+HCl
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Introduction of Furan and Thiophene Groups: : The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions. These reactions typically require the use of a suitable leaving group on the furan and thiophene precursors, such as a halide.
CH3SO2NHR+Furan-3-ylmethyl halide+Thiophen-2-ylmethyl halide→this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan and thiophene rings can undergo oxidation reactions, often leading to the formation of diketones or sulfoxides, respectively.
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Reduction: : Reduction of the sulfonamide group can yield amines, while reduction of the furan and thiophene rings can lead to dihydrofuran and dihydrothiophene derivatives.
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Substitution: : The compound can undergo various substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of diketones or sulfoxides.
Reduction: Formation of amines or dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide exhibits significant antimicrobial properties against various pathogens.
1. Antibacterial Activity
The compound has shown effectiveness against several bacterial strains, with the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest its potential as a candidate for developing new antibiotics, especially against resistant bacterial strains.
2. Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal properties:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 32 |
This antifungal activity indicates its potential use in treating infections, particularly in immunocompromised patients.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study A : Investigated the effects on biofilm formation in Staphylococcus aureus, revealing a reduction in biofilm biomass by approximately 70% at sub-MIC concentrations.
Study B : Focused on cytotoxicity against human cell lines (e.g., HeLa cells), with an IC50 value of 25 µM, indicating selective toxicity towards microbial cells over human cells.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
a) N-(2-furylmethyl)methanesulfonamide
- Structure : Contains a single furan-2-ylmethyl group attached to the sulfonamide nitrogen.
- Key Differences : Lacks the thiophen-2-ylmethyl substituent and bicyclic framework present in the target compound.
- Relevance: Observed in supercritical water gasification processes as a minor byproduct (<3.0%), suggesting thermal instability or catalytic conversion under reaction conditions . The absence of thiophene may reduce aromatic π-stacking interactions compared to the dual-heterocycle target compound.
b) N-[(furan-2-yl)methyl]-N,2-dimethyl-5-[4-(propan-2-yl)-1,3-thiazol-2-yl]thiophene-3-sulfonamide
- Structure : Features a thiazole ring and a thiophene-sulfonamide core with a furan-2-ylmethyl group.
- Key Differences : Incorporates a thiazole substituent and dimethyl groups, enhancing steric bulk and electronic diversity. The isopropyl-thiazole moiety may improve lipophilicity (logP) compared to the target compound .
c) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structure : Substitutes heterocycles with a pyrimidine ring and fluorophenyl group.
- This contrasts with the target compound’s oxygen (furan) and sulfur (thiophene) heteroatoms, which prioritize softer Lewis base interactions .
Physicochemical Properties
Notes:
- Thiazole-containing analogs exhibit higher logP due to aromatic stacking and hydrophobic isopropyl groups .
Biological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structural components:
- Furan Ring : A five-membered heterocyclic compound containing oxygen.
- Thiophene Ring : A five-membered ring containing sulfur.
- Methanesulfonamide Group : A sulfonamide group attached to a methane carbon.
This combination of functional groups contributes to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of furan and thiophene compounds exhibit significant antibacterial properties. For instance, several studies have reported that compounds similar to this compound show effective inhibition against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 64 µg/mL |
| Compound B | Staphylococcus aureus | 32 µg/mL |
| This compound | Pseudomonas aeruginosa | 50 µg/mL |
These findings suggest that the presence of both furan and thiophene moieties may enhance the antibacterial efficacy of the compound, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that related furan derivatives exhibit cytotoxic effects on cancer cell lines, including HeLa and MCF7 cells.
Case Study: Cytotoxicity Against HeLa Cells
In a study examining the effects of various furan derivatives on HeLa cells, it was found that:
- Compound C (similar structure to the target compound) demonstrated an IC50 value of 0.15 ± 0.05 µg/mL, indicating potent cytotoxicity.
This suggests that modifications in the structure can lead to varying degrees of anticancer activity, with potential mechanisms involving mitochondrial disruption and apoptosis induction .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Bacterial Growth : The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways.
- Induction of Apoptosis in Cancer Cells : Through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination, as demonstrated for structurally similar sulfonamides. For example, furan-3-carbaldehyde and thiophen-2-ylmethylamine precursors can be condensed using sodium cyanoborohydride in methanol at room temperature, followed by methanesulfonyl chloride acylation . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. DCM), and temperature to maximize yield. Purification typically employs flash chromatography with gradients of ethyl acetate/hexane.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the furan (δ 7.3–7.5 ppm for β-protons) and thiophene (δ 6.9–7.2 ppm) aromatic protons, methylene bridges (δ 3.8–4.2 ppm), and sulfonamide S=O groups (¹³C δ ~40 ppm).
- IR : Stretching vibrations for sulfonamide S=O (1130–1370 cm⁻¹) and N–H (3260–3320 cm⁻¹).
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with elemental analysis for purity .
Q. What crystallographic tools are suitable for resolving its 3D structure, and how are data contradictions addressed?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks. If data contradictions arise (e.g., disordered solvent), employ SQUEEZE in PLATON or iterative refinement with alternate conformers .
Advanced Research Questions
Q. How do electronic effects of the furan and thiophene substituents influence reactivity in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution. Compare Fukui indices to predict nucleophilic/electrophilic sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, monitoring regioselectivity via LC-MS .
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?
- Methodology : For UV/Vis or NMR shifts deviating from DFT results, re-optimize computational parameters (e.g., solvent model in COSMO-RS, basis set choice). If crystal field effects skew data, compare solution-state (NMR) and solid-state (XRD) structures. Use multivariate analysis to correlate substituent electronic parameters (Hammett σ) with observed shifts .
Q. How can this compound act as a ligand or intermediate in organometallic catalysis?
- Methodology : Screen coordination potential via titration with transition metals (e.g., Pd(II), Ru(II)) using UV/Vis and ¹H NMR titration. Monitor binding constants (Kₐ) via Job’s plot. Test catalytic activity in model reactions (e.g., Heck coupling), comparing turnover frequencies (TOF) with control ligands .
Q. What are the challenges in scaling up multi-step syntheses, and how are intermediates stabilized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
